Oxytocin, beta mercapto-beta,beta-cyclopentamethylenepropionic acid-trp(2)-arg(8)-

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Oxytocin, beta mercapto-beta,beta-cyclopentamethylenepropionic acid-trp(2)-arg(8)- (commonly known as Oxytocin) is a hormone that is produced in the hypothalamus and secreted by the pituitary gland. It plays a vital role in various physiological functions, including social bonding, childbirth, lactation, and sexual reproduction. In recent years, Oxytocin has become an essential area of research due to its potential therapeutic applications in various medical conditions.

Wirkmechanismus

Oxytocin exerts its effects by binding to specific receptors in the brain, including the oxytocin receptor and vasopressin receptor. The hormone regulates various physiological functions, including social behavior, reproductive behavior, and stress response. The binding of Oxytocin to its receptors triggers a series of intracellular signaling pathways that lead to the modulation of neurotransmitter release and gene expression.

Biochemische Und Physiologische Effekte

Oxytocin has various biochemical and physiological effects on the body, including the regulation of uterine contractions during childbirth, the stimulation of milk ejection during lactation, and the promotion of social bonding and trust. The hormone also plays a role in the regulation of blood pressure, heart rate, and body temperature.

Vorteile Und Einschränkungen Für Laborexperimente

The advantages of using Oxytocin in lab experiments include its specificity, potency, and stability. The hormone is highly selective for its receptors and has a high affinity for binding. It is also stable under a wide range of conditions, making it suitable for use in various experimental settings. However, the limitations of using Oxytocin in lab experiments include its short half-life and the potential for off-target effects.

Zukünftige Richtungen

There is a growing interest in the potential therapeutic applications of Oxytocin in various medical conditions. Future research should focus on identifying the specific mechanisms by which Oxytocin exerts its effects and developing more selective and potent Oxytocin analogs. Additionally, studies should investigate the long-term effects of Oxytocin administration and the potential for drug interactions. Finally, research should explore the use of Oxytocin in combination with other drugs or therapies to enhance its therapeutic potential.

Conclusion

In conclusion, Oxytocin is a hormone that plays a vital role in various physiological functions, including social bonding, childbirth, lactation, and sexual reproduction. Its potential therapeutic applications in various medical conditions have made it an essential area of research in recent years. The hormone exerts its effects by binding to specific receptors in the brain, triggering a series of intracellular signaling pathways. While there are advantages and limitations to using Oxytocin in lab experiments, future research should focus on identifying the specific mechanisms by which Oxytocin exerts its effects and developing more selective and potent Oxytocin analogs.

Synthesemethoden

The synthesis of Oxytocin involves the chemical modification of the amino acid sequence of the hormone vasopressin. The process involves the replacement of the amino acid phenylalanine with tyrosine and the addition of a dipeptide sequence of isoleucine-proline to the C-terminus of the molecule. The final product is a cyclic peptide with nine amino acids.

Wissenschaftliche Forschungsanwendungen

Oxytocin has been the subject of extensive scientific research due to its potential therapeutic applications in various medical conditions. Some of these conditions include autism spectrum disorder, schizophrenia, anxiety, depression, and post-traumatic stress disorder. Studies have shown that Oxytocin can improve social cognition, reduce anxiety and stress, and enhance trust and empathy.

Eigenschaften

CAS-Nummer |

133851-41-9 |

|---|---|

Produktname |

Oxytocin, beta mercapto-beta,beta-cyclopentamethylenepropionic acid-trp(2)-arg(8)- |

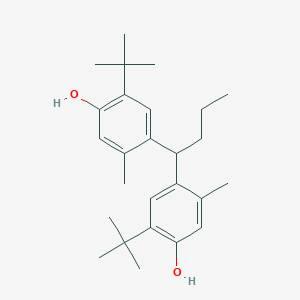

Molekularformel |

C50H75N15O11S2 |

Molekulargewicht |

1126.4 g/mol |

IUPAC-Name |

(2S)-N-[(2S)-4-amino-1-[[(2R)-1-[(2S)-2-[[(2S)-1-[(2-amino-2-oxoethyl)amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxo-3-sulfanylidenepropan-2-yl]amino]-1,4-dioxobutan-2-yl]-2-[[(2S,3S)-2-[[(2S)-3-(1H-indol-3-yl)-2-[[2-(1-sulfanylcyclohexyl)acetyl]amino]propanoyl]amino]-3-methylpentanoyl]amino]pentanediamide |

InChI |

InChI=1S/C50H75N15O11S2/c1-3-27(2)41(64-45(73)33(21-28-24-57-30-12-6-5-11-29(28)30)59-40(69)23-50(78)17-7-4-8-18-50)47(75)61-32(15-16-37(51)66)43(71)62-34(22-38(52)67)44(72)63-35(26-77)48(76)65-20-10-14-36(65)46(74)60-31(13-9-19-56-49(54)55)42(70)58-25-39(53)68/h5-6,11-12,24,26-27,31-36,41,57,78H,3-4,7-10,13-23,25H2,1-2H3,(H2,51,66)(H2,52,67)(H2,53,68)(H,58,70)(H,59,69)(H,60,74)(H,61,75)(H,62,71)(H,63,72)(H,64,73)(H4,54,55,56)/t27-,31-,32-,33-,34-,35-,36-,41-/m0/s1 |

InChI-Schlüssel |

JHUUTRDPYDXZJI-UHUBCKHXSA-N |

Isomerische SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](C=S)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCN=C(N)N)C(=O)NCC(=O)N)NC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)CC4(CCCCC4)S |

SMILES |

CCC(C)C(C(=O)NC(CCC(=O)N)C(=O)NC(CC(=O)N)C(=O)NC(C=S)C(=O)N1CCCC1C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)N)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)CC4(CCCCC4)S |

Kanonische SMILES |

CCC(C)C(C(=O)NC(CCC(=O)N)C(=O)NC(CC(=O)N)C(=O)NC(C=S)C(=O)N1CCCC1C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)N)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)CC4(CCCCC4)S |

Andere CAS-Nummern |

133851-41-9 |

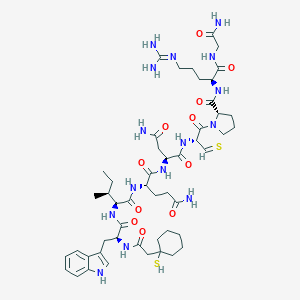

Sequenz |

XWIQNXPRG |

Synonyme |

eta mercapto-beta,beta-cyclopentamethylenepropionic acid-2-Trp-8-Arg-oxytocin beta mercapto-beta,beta-cyclopentamethylenepropionic acid-Trp(2)-Arg(8)-oxytocin, (D-Trp)-isomer OMCPTA oxytocin, beta mercapto-beta,beta-cyclopentamethylenepropionic acid-Trp(2)-Arg(8)- oxytocin, beta mercapto-beta,beta-cyclopentamethylenepropionic acid-tryptophyl(2)-arginine(8)- |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.